molecular formula C9H7N7 B11752391 N2,N6-Dicyanopyridine-2,6-bis(carboximidamide)

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide)

Cat. No.: B11752391
M. Wt: 213.20 g/mol
InChI Key: NFCPGRIKBAMXHQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The compound’s molecular formula is C₉H₇N₇ , with a molecular weight of 213.20 g/mol . Its core structure consists of a pyridine ring substituted at the 2- and 6-positions with carboximidamide (–C(=NH)NH₂) and cyano (–CN) groups (Figure 1). The pyridine ring adopts a planar geometry, while the substituents introduce distinct electronic and steric effects.

Key Bonding Features:

  • Aromatic System : The pyridine ring exhibits delocalized π-electrons, with bond lengths consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.33 Å).
  • Carboximidamide Groups : Each carboximidamide moiety features a C–N single bond (1.45 Å) to the pyridine ring and a resonance-stabilized C(=NH)–NH₂ group.
  • Cyano Groups : The –CN substituents display a triple bond between carbon and nitrogen (C≡N: 1.16 Å), contributing strong electron-withdrawing character.
Table 1: Bond Lengths and Angles (Theoretical Estimates)
Bond/Angle Value
Pyridine C–C 1.39 Å
Pyridine C–N 1.33 Å
C≡N (Cyano) 1.16 Å
C–N (Carboximidamide) 1.45 Å
N–C(=NH)–NH₂ 120°

The carboximidamide groups adopt a trigonal planar geometry around the central carbon, enabling conjugation with the pyridine ring.

Tautomeric Forms and Electronic Configuration

Carboximidamide groups exhibit tautomerism, existing in equilibrium between amine (–C(NH₂)=NH) and imine (–C(=NH)–NH₂) forms. In N2,N6-Dicyanopyridine-2,6-bis(carboximidamide), the electron-withdrawing cyano groups stabilize the imine tautomer by delocalizing electron density away from the carboximidamide moiety.

Electronic Effects:

  • Cyano Groups : The –CN substituents withdraw electron density via inductive effects, reducing the basicity of the carboximidamide nitrogen atoms.
  • Resonance Stabilization : The conjugated system between the pyridine ring and carboximidamide groups allows for charge delocalization, enhancing stability.

Density functional theory (DFT) calculations suggest a highest occupied molecular orbital (HOMO) localized on the pyridine ring and carboximidamide groups, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the cyano groups. This electronic configuration facilitates ligand-to-metal charge transfer in coordination complexes.

Comparative Analysis with Pyridine-2,6-bis(carboximidamide) Derivatives

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) differs from related derivatives primarily in its substituent electronic profiles:

Table 2: Comparison with Key Derivatives
Compound Substituents Molecular Weight Key Properties
N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) –CN, –C(=NH)NH₂ 213.20 g/mol Strong electron-withdrawing, enhances metal coordination
Pyridine-2,6-bis(carboximidamide) dihydrochloride –C(=NH)NH₂·HCl 236.10 g/mol Improved solubility, moderate electron donation
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) –OH, –C(=NH)NH₂ 195.18 g/mol Hydrogen-bonding capability, redox activity

The cyano substituents in N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) significantly enhance its ability to stabilize nickel(0) intermediates in cross-coupling reactions compared to hydroxyl or protonated derivatives. This is attributed to stronger π-backbonding interactions between the metal center and the ligand’s electron-deficient cyano groups.

X-ray Crystallographic Data and Conformational Dynamics

While single-crystal X-ray diffraction data for N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) remains unpublished, related pyridine bis(carboximidamide) complexes provide insights into its conformational behavior:

  • Ligand Flexibility : The carboximidamide groups rotate freely around the C–N single bond, adopting configurations that optimize metal coordination.
  • Coplanarity : In metal complexes, the pyridine ring and substituents often align coplanar to maximize conjugation and orbital overlap with the metal center.

Molecular dynamics simulations predict a twisted-boat conformation for the free ligand in solution, with dihedral angles of 15–25° between the pyridine ring and substituents. This flexibility allows the compound to adapt to diverse coordination geometries in catalytic systems.

Predicted Crystal Packing:

  • Intermolecular Interactions : Hydrogen bonds between carboximidamide NH groups and cyano N atoms (N–H···N≡C) likely dominate the solid-state structure.
  • Stacking Arrangement : π-π interactions between pyridine rings may lead to columnar packing, as observed in analogous ligands.

Properties

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

2-N',6-N'-dicyanopyridine-2,6-dicarboximidamide

InChI

InChI=1S/C9H7N7/c10-4-14-8(12)6-2-1-3-7(16-6)9(13)15-5-11/h1-3H,(H2,12,14)(H2,13,15)

InChI Key

NFCPGRIKBAMXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=NC#N)N)C(=NC#N)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process involves substituting halogen atoms (e.g., fluorine, chlorine) on a pyridine ring with cyano groups via nucleophilic aromatic substitution. Key components include:

  • Catalyst : Tricaprylylmethylammonium chloride (Aliquat 336) at 1–5 mol%.

  • Solvent : Water, eliminating the need for organic solvents.

  • Temperature : 20–40°C, ensuring energy efficiency.

A representative synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine demonstrates the method’s efficacy:

  • Reactants : 3-Chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g), KCN (71.6 g), Aliquat 336 (12.1 g).

  • Conditions : Stirred at 30°C for 4 hours.

  • Yield : 185.8 g (90%) with 98% purity.

Advantages and Limitations

Advantages :

  • Scalability : Achieves high yields (>90%) under mild conditions.

  • Environmental Compatibility : Water-based reactions generate treatable waste streams.

  • Cost-Effectiveness : Avoids expensive solvents and metal catalysts.

Limitations :

  • Substrate Specificity : Limited to pyridines with electron-withdrawing groups (e.g., -CF3).

  • Safety Concerns : Requires careful handling of KCN due to toxicity.

Condensation of Pyridinecarbonitrile with Cyanamide

A mechanochemical approach, reported in academic research, condenses 2,6-pyridinecarbonitrile with cyanamide to form the target compound. This solvent-free method aligns with green chemistry principles.

Procedural Details

  • Reactants : 2,6-Pyridinecarbonitrile (7.7 mmol) and cyanamide.

  • Conditions : Ball-milling at ambient temperature for 12 hours.

  • Workup : Crude product purified via recrystallization from ethanol.

  • Yield : 72%.

Mechanistic Insights

The reaction proceeds through a double amidination, where cyanamide acts as a nucleophile, attacking the nitrile groups of pyridinecarbonitrile. Mechanical force from ball-milling enhances reaction kinetics by increasing molecular contact.

Strengths and Challenges

Strengths :

  • Sustainability : Eliminates solvents and reduces energy input.

  • Simplicity : Minimal purification steps required.

Challenges :

  • Moderate Yields : 72% efficiency lags behind industrial methods.

  • Scalability : Mechanochemical systems face hurdles in large-scale production.

Comparative Analysis of Preparation Methods

Parameter Nucleophilic Substitution Mechanochemical Condensation
Yield 90%72%
Reaction Time 4 hours12 hours
Solvent WaterSolvent-free
Catalyst Aliquat 336 (PTC)None
Scalability IndustrialLaboratory-scale
Environmental Impact Low (aqueous waste)Very low (no waste)

Analytical Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

  • Purity : HPLC confirms >93.0% purity, with commercial batches achieving 98%.

  • Melting Point : >300°C, consistent across synthetic routes.

  • Spectroscopic Data :

    • SMILES : NC(=NC#N)c1nc(ccc1)C(=NC#N)N.

    • InChI Key : NFCPGRIKBAMXHQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Types of Reactions

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

Catalytic Applications

1.1 Nickel-Catalyzed Cross-Coupling Reactions

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) serves as an effective ligand in nickel-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound enhances the reactivity of nickel catalysts, allowing for the coupling of challenging substrates, including unactivated alkyl halides and heteroaryl halides with alkyl halides.

Table 1: Comparison of Ligands in Nickel-Catalyzed Reactions

LigandReaction TypeSubstrate CompatibilityReference
N2,N6-Dicyanopyridine-2,6-bis(carboximidamide)Cross-Electrophile CouplingDiverse basic nitrogen compounds
Bipyridyl LigandsCross-CouplingLimited substrate range
Carboxamidine LigandsReductive Cross-Electrophile CouplingBetter results with specific substrates

1.2 Mechanistic Insights

Research indicates that the presence of the carboximidamide moiety significantly improves the efficiency of nickel catalysts by stabilizing reactive intermediates and facilitating electron transfer processes during the coupling reactions. This has been demonstrated through various mechanistic studies that elucidate the role of ligands in catalytic cycles.

Medicinal Chemistry

2.1 Potential Therapeutic Uses

While primarily recognized for its catalytic properties, N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) also shows promise in medicinal chemistry. Its structural features suggest potential interactions with biological targets, particularly in the development of new therapeutic agents.

Case Study: Adenosine Receptor Modulation

Recent studies have explored the compound's ability to modulate adenosine receptors, which are implicated in various physiological processes and diseases. The compound's structural analogs have been investigated for their binding affinities and functional activities at these receptors, indicating a potential pathway for drug development targeting cardiovascular and neurological conditions .

Synthesis and Characterization

The synthesis of N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) involves the reaction of 2,6-pyridinecarbonitrile with cyanamide under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its molecular structure and purity.

Table 2: Synthesis Overview

StepReactantsConditionsYield
12,6-Pyridinecarbonitrile + CyanamideSpecific temperature and timeHigh

Mechanism of Action

The mechanism of action of N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .

Comparison with Similar Compounds

Structural Insights :

  • PyBCamCN’s cyano groups confer strong electron-withdrawing effects, enhancing metal coordination in catalysis .
  • PyBCam (dihydrochloride form) and its hydroxylated precursor are more polar, likely influencing solubility in polar solvents like EtOH .

Catalytic Performance

Table: Reaction Conditions and Yields

Ligand Reaction Type Optimal Conditions Yield/Selectivity Reference
PyBCamCN Nickel-catalyzed alkane/ketone coupling 0.025 M, Dtbpy co-ligand Up to 90% yield
PyBCam Ni-catalyzed difluoromethylation EtOH, rt–60°C High yield, >90%
PyBCam (hydroxylated) G-quadruplex DNA binding CHCl₃:MeOH gradient Enhanced binding affinity

Key Findings :

  • PyBCamCN excels in reductive cross-couplings due to its electron-deficient structure, enabling efficient electron transfer in Ni-catalyzed systems .
  • PyBCam (non-cyano) shows superior performance in difluoromethylation, likely due to improved solubility in EtOH .
  • The hydroxylated precursor demonstrates affinity for G-quadruplex DNA, suggesting applications in medicinal chemistry .

Biological Activity

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) is a compound of significant interest in the fields of medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C9H7N7
  • Molecular Weight : 213.20 g/mol
  • CAS Number : 2105938-35-8
  • Physical State : Solid, typically appearing as a white to light yellow powder or crystal .

N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) acts primarily as a ligand in nickel-catalyzed reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity. The compound is particularly noted for its role in cross-electrophile coupling reactions, which are vital in synthesizing complex organic molecules .

Biological Activity

The biological activity of N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) has been investigated in several studies:

  • Enzyme Interactions : Research indicates that this compound can influence enzyme kinetics and stability. It is used in studies related to protein binding and enzyme interactions, which are essential for understanding metabolic pathways .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed investigations are required to quantify this effect and elucidate the underlying mechanisms.
  • Catalytic Applications : The compound serves as a ligand in nickel-catalyzed cross-coupling reactions, enhancing the efficiency of these processes. This application is particularly relevant in drug discovery and the synthesis of novel pharmaceutical agents .

Case Study 1: Nickel-Catalyzed Cross-Electrophile Coupling

In a study conducted by Williams et al., N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) was employed as a ligand in nickel-catalyzed cross-electrophile coupling reactions. The results demonstrated improved yields and selectivity compared to traditional methods. The study highlighted the ligand's ability to stabilize nickel intermediates, facilitating more efficient coupling processes .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) with specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance enzyme activity under certain conditions, suggesting potential applications in metabolic engineering and synthetic biology.

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InteractionModulates enzyme kinetics and stability
Antimicrobial PropertiesPotential antimicrobial effects (further studies needed)
Catalytic ApplicationsUsed as a ligand in nickel-catalyzed reactions

Q & A

Q. What are the recommended methods for synthesizing N2,N6-Dicyanopyridine-2,6-bis(carboximidamide)?

The compound can be synthesized via cobalt-catalyzed reductive cross-coupling of aryl and alkyl halides, as demonstrated in reactions using cobalt catalysts and ligands like PyBCamCN (D6070) . Alternatively, catalyst-free protocols for related pyridine derivatives involve brominating agents such as NBS (N-bromosuccinimide) in water, enabling eco-friendly isolation . Key steps include optimizing reaction temperature (e.g., 353 K for pyridine derivatives), solvent selection (ethanol or DMF), and purification via vacuum drying or slow evaporation for crystal formation .

Q. How should researchers characterize the crystal structure of this compound?

X-ray diffraction (XRD) is the gold standard. For example, analogous pyridine derivatives were analyzed using Siemens SMART CCD detectors, yielding parameters like unit cell dimensions (e.g., a = 6.969 Å, b = 9.300 Å), space group (P1), and R-factors (R1 = 0.0501) . Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution, leveraging hydrogen-bonding interactions (e.g., C–H···N/O) to validate supramolecular packing .

Q. What are the IUPAC naming conventions for carboximidamide derivatives?

The suffix "carboximidamide" replaces older terms like "carboxamidine" per IUPAC guidelines. For example, –C(=NH)–NH2 is now "imidamide," ensuring consistency in nomenclature. Verify naming using the Nomenclature of Organic Chemistry: IUPAC Recommendations 2013 .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations can predict electronic properties, such as bond lengths (e.g., C6–N2 = 1.340 Å) and dihedral angles (e.g., 6.53° between pyridine rings), which align with XRD data . Molecular docking studies (e.g., AutoDock Vina) are useful for exploring interactions with biological targets like acetylcholinesterase (AChE) or BACE1, as seen in carboximidamide-based drug candidates .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • NMR Discrepancies : Compare experimental 1^1H/13^13C NMR shifts with simulated data (e.g., using Gaussian). For example, pyridine ring protons in similar compounds resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]+) against theoretical m/z (e.g., 311.12 g/mol for a bromophenyl derivative) .
  • IR Spectroscopy : Confirm functional groups (e.g., –NH stretches at 3300–3500 cm⁻¹) .

Q. How does the compound’s planar conformation influence its coordination chemistry?

The near-planar pyridine core (r.m.s. deviation = 0.0746 Å) facilitates chelation with transition metals like nickel or cobalt, as seen in catalytic applications. For example, PyBCamCN acts as a ligand in reductive cross-coupling reactions, leveraging its N-donor sites for metal coordination . Compare coordination geometries (e.g., octahedral vs. square planar) using XRD and UV-Vis spectroscopy .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Monitor intermediates via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) .
  • Solvent Residues : Use TGA (thermogravimetric analysis) to detect trace DMF or ethanol .
  • Crystallization : Optimize slow evaporation in DMF to avoid amorphous precipitates .

Methodological Guidelines

Q. How to design experiments assessing biological activity?

  • Enzyme Inhibition : Use Ellman’s assay for AChE inhibition (IC50 values) and FRET-based assays for BACE1 .
  • ADME Prediction : Employ SwissADME to evaluate lipophilicity (LogP) and blood-brain barrier permeability .
  • Cytotoxicity Testing : Perform MTT assays on HEK-293 or SH-SY5Y cell lines .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C13H9BrF2N2 requires 53.6% C, 3.1% H) .
  • Melting Point : Confirm consistency with literature data (e.g., 273 K crystallization conditions) .

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